molecular formula C21H21N3O3 B12721034 Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- CAS No. 85063-14-5

Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)-

Cat. No.: B12721034
CAS No.: 85063-14-5
M. Wt: 363.4 g/mol
InChI Key: GNIPWFNEASIYJW-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a quinazolinone moiety, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinone with an appropriate acylating agent to introduce the acetyl group, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher throughput and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone or pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the quinazolinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- is unique due to its combination of a pyrrolidine ring, a quinazolinone moiety, and a phenoxymethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

85063-14-5

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(phenoxymethyl)quinazolin-4-one

InChI

InChI=1S/C21H21N3O3/c25-20(23-12-6-7-13-23)14-24-19(15-27-16-8-2-1-3-9-16)22-18-11-5-4-10-17(18)21(24)26/h1-5,8-11H,6-7,12-15H2

InChI Key

GNIPWFNEASIYJW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4

Origin of Product

United States

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